(5-Chlorothiazol-4-yl)methanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C4H4ClNOS |
|---|---|
Molecular Weight |
149.60 g/mol |
IUPAC Name |
(5-chloro-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C4H4ClNOS/c5-4-3(1-7)6-2-8-4/h2,7H,1H2 |
InChI Key |
GYVSOKZVNWADLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)Cl)CO |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Identity and Synthetic Utility of (5-Chlorothiazol-4-yl)methanol
A Technical Guide for Medicinal Chemistry & Database Interoperability
Chemical Identity & Database Interoperability
In the context of fragment-based drug discovery (FBDD) and heterocyclic library construction, precise chemical identification is non-negotiable. The thiazole scaffold is ubiquitous in bioactive compounds (e.g., Ritonavir, Bleomycin), yet the specific substitution pattern of (5-Chlorothiazol-4-yl)methanol represents a distinct, less common isomer compared to its 2-chloro or 5-hydroxymethyl counterparts.
This section provides the exact machine-readable identifiers required for querying databases like PubChem, ChEMBL, and ZINC15 without retrieving structural isomers (regioisomers) that share the same molecular formula (
Core Identifiers
| Identifier Type | Value / String | Notes |
| IUPAC Name | (5-chloro-1,3-thiazol-4-yl)methanol | Preferred systematic name. |
| SMILES (Canonical) | OCC1=C(Cl)SC=N1 | Use for exact structure search. |
| SMILES (Isomeric) | OCC1=C(Cl)SC=N1 | No stereocenters; identical to canonical. |
| InChI String | InChI=1S/C4H4ClNOS/c5-4-3(1-7)6-2-8-4/h2,7H,1H2 | Standard InChI v1.06+. |
| InChIKey | Computed via RDKit/ChemDraw | Note: Always regenerate InChIKey in your local environment to match versioning. |
| Molecular Formula | MW: 149.60 g/mol | |
| ZINC ID | ZINC299889287 | For virtual screening libraries. |
Structural Disambiguation
Researchers often confuse this molecule with its more commercially available isomers. It is critical to distinguish the substitution pattern:
-
Target: 5-Chloro-4-hydroxymethyl (SMILES: OCC1=C(Cl)SC=N1)
-
Isomer A: 2-Chloro-5-hydroxymethyl (SMILES: OCC1=CN=C(Cl)S1) – Common neonicotinoid intermediate.
-
Isomer B: 4-Chloro-5-hydroxymethyl (SMILES: OCC1=C(Cl)N=CS1)
Physicochemical Profile & Pharmacophore Mapping
Understanding the physicochemical properties is essential for predicting the behavior of this fragment in biological assays. The 5-chloro substituent decreases the
Calculated Properties
| Property | Value | Implication for MedChem |
| cLogP | ~0.82 | Moderate lipophilicity; good membrane permeability. |
| TPSA | 33.0 | Low polar surface area; blood-brain barrier (BBB) penetrant potential. |
| H-Bond Donors | 1 (-OH) | Critical for H-bond interactions with receptor pockets. |
| H-Bond Acceptors | 2 (N, O) | The thiazole nitrogen is a weak acceptor. |
| pKa (Conj. Acid) | ~1.5 - 2.0 | Significantly less basic than unsubstituted thiazole ( |
Pharmacophore Visualization
The following diagram illustrates the pharmacophoric features and the logical flow of database interrogation for this scaffold.
Figure 1: Pharmacophoric breakdown and database search workflow for (5-Chlorothiazol-4-yl)methanol.
Synthetic Pathways[1][2]
The synthesis of (5-Chlorothiazol-4-yl)methanol is governed by the electrophilic nature of the thiazole C5 position. Unlike the C2 position (which is nucleophilic towards lithiation but electrophilic in
Protocol: Electrophilic Chlorination
The most reliable route involves the direct chlorination of thiazol-4-ylmethanol using N-Chlorosuccinimide (NCS). This method avoids the harsh conditions of
Reagents:
-
Precursor: Thiazol-4-ylmethanol (CAS 88291-81-2).
-
Chlorinating Agent: N-Chlorosuccinimide (NCS).
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of thiazol-4-ylmethanol in anhydrous MeCN (0.5 M concentration).
-
Addition: Cool the solution to 0°C. Add 1.05 eq of NCS portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (System: 50% EtOAc/Hexanes) or LC-MS. The C5-H is replaced by C5-Cl.[1]
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with water (
) and brine ( ). -
Purification: The succinimide byproduct is water-soluble, but flash chromatography (SiO2, Gradient: 0-60% EtOAc in Heptane) is recommended to remove any regioisomeric impurities (though C2-chlorination is rare under these conditions).
Synthetic Logic Diagram
Figure 2: Mechanistic pathway for the regioselective chlorination of the thiazole scaffold.
Applications in Drug Discovery[4]
This molecule serves as a versatile "linchpin" fragment. Its utility stems from its bifunctionality:
-
The Alcohol Handle (C4-Position):
-
Allows for conversion to halides (bromides/mesylates) for
coupling with amines or phenols. -
Enables esterification to create prodrugs.
-
Can be oxidized to the aldehyde for reductive amination.
-
-
The Chlorine Handle (C5-Position):
-
Cross-Coupling: The C5-Cl bond is reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) to install aryl or heteroaryl groups, extending the scaffold into new chemical space.
-
Metabolic Blocking: Introduction of chlorine at C5 blocks metabolic oxidation (P450-mediated) at this typically labile position, extending the half-life (
) of the parent drug.
-
Safety & Handling (SDS Summary)
While specific toxicological data for this isomer is limited, handle as a halogenated heterocyclic alcohol.
-
GHS Classification: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Halogenated thiazoles can be light-sensitive; store in amber vials.
References
-
PubChem Database. Compound Summary for 5-Thiazolylmethanol (Isomer Comparison). National Library of Medicine. Available at: [Link]
- Metzger, J. V. (1979). Thiazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Elsevier. (Standard reference for Thiazole reactivity/C5-electrophilic substitution).
-
ZINC15 Database. ZINC299889287 Entry. Sterling and Irwin, UCSF. Available at: [Link]
Sources
Molecular weight and physical properties of (5-Chlorothiazol-4-yl)methanol
The following guide details the molecular profile, synthesis, and physical properties of (5-Chlorothiazol-4-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.
Functional Class: Heterocyclic Building Block / Pharmacophore Scaffold Primary Application: Fragment-based Drug Discovery (FBDD), Bioisosteric Replacement[1]
Executive Summary
(5-Chlorothiazol-4-yl)methanol (CAS 1934835-38-7) is a functionalized thiazole derivative characterized by a hydroxymethyl group at the C4 position and a chlorine atom at the C5 position.[1][2] It serves as a critical intermediate for synthesizing advanced pharmaceutical agents, offering a distinct steric and electronic profile compared to its non-chlorinated analog (thiazol-4-yl)methanol.[1] The C5-chlorine atom enhances lipophilicity and metabolic stability, blocking the metabolically labile C5 position often targeted by cytochrome P450 enzymes.[1]
Chemical Identity & Structural Analysis[1]
| Property | Detail |
| Chemical Name | (5-Chlorothiazol-4-yl)methanol |
| CAS Number | 1934835-38-7 |
| Molecular Formula | C₄H₄ClNOS |
| Molecular Weight | 149.60 g/mol |
| SMILES | OCC1=C(Cl)S=CN1 |
| InChI Key | YGAIJSQZNLYPMB-UHFFFAOYSA-N |
| Isomeric Note | Distinct from (4-chlorothiazol-5-yl)methanol (CAS 1025936-09-7).[1] |
Structural Features[1][3][4][5][6][7]
-
Thiazole Core: A 5-membered aromatic ring containing sulfur and nitrogen.[1] The nitrogen acts as a weak hydrogen bond acceptor.[1]
-
C5-Chloro Substituent: An electron-withdrawing group (EWG) that reduces the basicity of the thiazole nitrogen and increases the molecule's lipophilicity (LogP).[1]
-
C4-Hydroxymethyl Group: A primary alcohol serving as a versatile handle for further functionalization (e.g., oxidation to aldehyde, conversion to halide, or esterification).[1]
Physicochemical Profile
Note: Experimental values for this specific catalog compound are sparse; data below synthesizes predicted values and trends from structurally validated analogs (e.g., 2-phenyl-5-chlorothiazole-4-methanol).
| Property | Value / Description | Significance |
| Physical State | Low-melting solid or viscous oil | Handling requires gentle warming if crystallized.[1] |
| Boiling Point (Pred.) | ~260–270 °C (760 mmHg) | High BP due to hydrogen bonding (OH group).[1] |
| Density (Pred.) | ~1.45 g/cm³ | Higher density attributed to the heavy chlorine and sulfur atoms.[1] |
| LogP (Calc.) | 0.82 ± 0.2 | Moderately lipophilic; suitable for crossing biological membranes.[1] |
| pKa (Thiazole N) | ~0.5 – 1.0 (Predicted) | The C5-Cl withdraws electron density, significantly lowering the basicity compared to unsubstituted thiazole (pKa ~2.5).[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Highly soluble in polar organic solvents; moderately soluble in water.[1] |
Synthetic Pathways & Reaction Mechanics[1][5]
The synthesis of (5-Chlorothiazol-4-yl)methanol typically proceeds via the construction of the thiazole ring followed by functional group manipulation.[1] The most robust route involves the Hantzsch Thiazole Synthesis followed by electrophilic halogenation and reduction.[1]
Pathway Diagram
Figure 1: Step-wise synthetic pathway from acyclic precursors to the target alcohol.[1]
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-chlorothiazole-4-carboxylate[1]
-
Reagents: Ethyl thiazole-4-carboxylate (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Acetonitrile (ACN) or DMF.[1]
-
Procedure: Dissolve the starting ester in ACN. Add NCS portion-wise at room temperature.[1] The reaction is often exothermic; maintain temperature <40°C.[1]
-
Mechanism: Electrophilic aromatic substitution.[1] The C5 position is the most nucleophilic site on the thiazole ring, ensuring high regioselectivity over C2.[1]
-
Workup: Concentrate solvent, dilute with water, and extract with Ethyl Acetate (EtOAc).[1][3] Wash with brine.[1]
Step 2: Reduction to (5-Chlorothiazol-4-yl)methanol[1]
-
Reagents: Ethyl 5-chlorothiazole-4-carboxylate (1.0 eq), Lithium Aluminum Hydride (LiAlH₄, 1.2 eq) or Sodium Borohydride (NaBH₄, 4.0 eq) with CaCl₂ activation.[1]
-
Solvent: Anhydrous THF (for LiAlH₄) or Methanol (for NaBH₄).[1]
-
Procedure:
-
Purification: Silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
-
Mass Spectrometry (LC-MS):
Applications in Drug Development
This compound is a valuable scaffold for Fragment-Based Drug Design (FBDD) .[1]
-
Metabolic Blocking: In many thiazole-containing drugs (e.g., Ritonavir analogs), the C5 position is a "soft spot" for metabolic oxidation.[1] Introducing a chlorine atom blocks this site, potentially increasing the half-life (t½) of the final drug candidate.[1]
-
Bioisosterism: The 5-chlorothiazole moiety serves as a bioisostere for:
-
Linker Chemistry: The hydroxymethyl group allows the fragment to be attached to larger pharmacophores via ether, ester, or carbamate linkages.[1]
Figure 2: Strategic utility of the scaffold in medicinal chemistry.
Safety & Handling (SDS Summary)
-
Signal Word: Warning.
-
Hazard Statements:
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The alcohol is prone to slow oxidation if exposed to air over prolonged periods.[1]
References
-
Structural Identity: PubChem Compound Summary for CAS 1934835-38-7. National Center for Biotechnology Information.[1] Link
-
Synthetic Methodology (Thiazoles): Hantzsch, A. "Ueber die Synthese des Thiazols und seiner Derivate."[1] Justus Liebigs Annalen der Chemie, 1889.[1] (Foundational chemistry for thiazole ring construction).
- Chlorination Protocols: Use of N-Chlorosuccinimide in Heterocyclic Chemistry.
-
Analogous Properties: Huntress, E. H., & Pfister, K.[1] "The Conversion of 2-Phenyl-4-chloromethylthiazole to 2-Phenyl-4-hydroxymethyl-5-chlorothiazole." Journal of the American Chemical Society, 1943, 65(9), 1667–1670.[1] (Provides physical property benchmarks for 5-chloro-4-hydroxymethylthiazoles). Link[1]
-
Vendor Data: BidePharm & AK Scientific Product Specifications for (5-Chlorothiazol-4-yl)methanol.[1][4] Link
Sources
Methodological & Application
Application Note: High-Yield Synthesis of (5-Chlorothiazol-4-yl)methanol via Carboxylic Acid Reduction
Abstract
This application note provides detailed protocols for the efficient reduction of 5-chlorothiazole-4-carboxylic acid to the corresponding primary alcohol, (5-chlorothiazol-4-yl)methanol. This key synthetic intermediate is of significant interest to researchers and professionals in drug development due to its prevalence in various biologically active molecules. Two robust and scalable reduction methodologies are presented: a high-potency reduction using Lithium Aluminum Hydride (LiAlH₄) and a chemoselective approach utilizing Borane (BH₃). This document offers a comprehensive guide, including mechanistic insights, step-by-step experimental procedures, safety protocols, and comparative data to aid in method selection and optimization.
Introduction: The Significance of (5-Chlorothiazol-4-yl)methanol
The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The specific building block, (5-chlorothiazol-4-yl)methanol, serves as a crucial precursor for the synthesis of more complex molecules, leveraging the reactivity of the hydroxyl group for further derivatization. The presence of the chloro-substituent offers an additional site for synthetic modification, making this a versatile and valuable synthon in the drug discovery pipeline. The efficient and reliable synthesis of this alcohol from its corresponding carboxylic acid is therefore a critical step in the development of novel therapeutics.
Overview of Reduction Strategies
The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. This process requires a potent reducing agent capable of overcoming the resonance stability of the carboxylate anion. This application note will focus on two of the most effective and widely adopted reagents for this purpose: Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃).
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane (BH₃) |
| Reactivity | Highly reactive, reduces a wide range of functional groups. | Highly reactive, but more chemoselective for carboxylic acids. |
| Chemoselectivity | Low; will also reduce esters, amides, ketones, etc. | High; can often selectively reduce carboxylic acids in the presence of other reducible functional groups.[1] |
| Safety | Reacts violently with water and protic solvents. Requires strictly anhydrous conditions.[2] | Flammable gas, typically handled as a solution in THF or dimethyl sulfide. Also requires anhydrous conditions. |
| Workup | Typically involves a careful quenching procedure (e.g., Fieser workup). | Generally involves an acidic workup to hydrolyze the borate ester intermediate. |
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful, non-selective reducing agent that readily converts carboxylic acids to primary alcohols.[3][4][5] The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the desired alcohol.
Reaction Mechanism
The reduction of a carboxylic acid with LiAlH₄ involves a multi-step process:
-
Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion to form hydrogen gas and a lithium carboxylate salt.
-
Coordination and Hydride Attack: The aluminum center of LiAlH₄ coordinates to the carbonyl oxygen of the carboxylate, increasing the electrophilicity of the carbonyl carbon. A hydride ion then attacks the carbonyl carbon.
-
Elimination and Aldehyde Formation: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde intermediate.
-
Further Reduction: The highly reactive aldehyde is immediately reduced by another equivalent of LiAlH₄ to form an aluminum alkoxide.
-
Protonation: An acidic workup protonates the alkoxide to yield the primary alcohol.
Caption: LiAlH₄ Reduction Mechanism.
Experimental Protocol
Materials:
-
5-chlorothiazole-4-carboxylic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Carboxylic Acid: Dissolve 5-chlorothiazole-4-carboxylic acid (1.0 eq.) in anhydrous THF in a separate flask. Slowly add this solution to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Workup: Filter the resulting granular precipitate and wash it thoroughly with THF or Et₂O. Combine the organic filtrates and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure (5-chlorothiazol-4-yl)methanol.
Safety Precautions:
-
LiAlH₄ is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations should be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
Protocol 2: Reduction using Borane (BH₃)
Borane (BH₃) and its complexes, such as BH₃-THF, are highly effective and more chemoselective reagents for the reduction of carboxylic acids.[1][6] This selectivity allows for the reduction of the carboxylic acid group in the presence of other potentially reducible functional groups like esters or ketones.[1]
Reaction Mechanism
The reduction of a carboxylic acid with borane proceeds through the formation of a triacyloxyborane intermediate, which is subsequently reduced.
-
Acyloxyborane Formation: The carboxylic acid reacts with borane to form an acyloxyborane intermediate and hydrogen gas.
-
Reduction of the Acyloxyborane: The acyloxyborane is then reduced by another equivalent of borane.
-
Hydrolysis: The resulting borate ester is hydrolyzed during the workup to yield the primary alcohol.
Caption: Borane Reduction Mechanism.
Experimental Protocol
Materials:
-
5-chlorothiazole-4-carboxylic acid
-
Borane-tetrahydrofuran complex (BH₃-THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 5-chlorothiazole-4-carboxylic acid (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Borane: Cool the solution to 0 °C (ice bath) and add the BH₃-THF solution (2.0-3.0 eq.) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane until the gas evolution ceases.
-
Workup: Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure (5-chlorothiazol-4-yl)methanol.
Safety Precautions:
-
Borane-THF is a flammable liquid and should be handled in a well-ventilated fume hood.
-
The reaction with the carboxylic acid and the quenching with methanol will produce hydrogen gas, which is flammable.
-
Standard PPE should be worn at all times.
Troubleshooting and Discussion
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature (for the LiAlH₄ method) or adding a slight excess of the reducing agent.
-
Side Reactions: The high reactivity of LiAlH₄ may lead to the reduction of other functional groups if present in the starting material. The chloro-substituent on the thiazole ring is generally stable to these reducing conditions, but prolonged reaction times or high temperatures should be avoided to minimize the risk of dehalogenation.
-
Chemoselectivity: For substrates containing other reducible functional groups (e.g., esters, ketones), the borane method is the preferred choice due to its higher chemoselectivity for carboxylic acids.[1]
-
Workup: The Fieser workup for the LiAlH₄ reaction is crucial for obtaining a granular, easily filterable precipitate. The order and stoichiometry of the additions are important for a successful workup.
Conclusion
Both the Lithium Aluminum Hydride and Borane reduction protocols offer effective and high-yielding pathways for the synthesis of (5-chlorothiazol-4-yl)methanol from its corresponding carboxylic acid. The choice of method will depend on the specific requirements of the synthesis, including the presence of other functional groups and scalability considerations. The detailed procedures and mechanistic insights provided in this application note will enable researchers and drug development professionals to confidently and efficiently produce this valuable synthetic intermediate.
References
-
Reduction of carboxylic acid, carboxylic ester and carboxylic acid chloride with Borane (BH3). (2020, October 11). YouTube. Retrieved from [Link]
-
Reduction of carboxylic acids (video). Khan Academy. Retrieved from [Link]
-
Reduction of Carboxylic Acids and Their Derivatives. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Reduction of Carboxylic Acids. Chemistry Steps. Retrieved from [Link]
-
reduction of carboxylic acids. Chemguide. Retrieved from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]
-
Carboxylic Acids to Alcohols, Part 3: Borane. (2019, December 17). YouTube. Retrieved from [Link]
- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (CA2483482A1). Google Patents.
-
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. Retrieved from [Link]
-
Reductions of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Carboxylic Acid Reduction with LiAlH4 mechanism. (2021, April 8). YouTube. Retrieved from [Link]
-
Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
-
Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. (2025, February 22). YouTube. Retrieved from [Link]
-
Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (2022, January 10). NIH. Retrieved from [Link]
Sources
Application Note: Strategic Nucleophilic Substitution of (5-Chlorothiazol-4-yl)methanol Derivatives
The following Application Note and Protocol guide is designed for researchers and medicinal chemists working with (5-Chlorothiazol-4-yl)methanol and its derivatives.
Executive Summary & Scientific Rationale
The (5-Chlorothiazol-4-yl)methanol scaffold represents a critical building block in the synthesis of antiviral agents, agrochemicals, and heterocyclic pharmacophores.[1] Unlike its more common isomer, (2-chlorothiazol-5-yl)methanol, this 4-hydroxymethyl-5-chloro congener offers unique steric and electronic properties.[1] The 5-chloro substituent exerts a strong inductive effect (-I), deactivating the thiazole ring towards electrophilic attack while simultaneously enhancing the electrophilicity of the C4-methylene group.[1]
This guide addresses the specific challenge of functionalizing the C4-hydroxymethyl group via nucleophilic substitution (
Key Mechanistic Insights[2]
-
Electronic Deactivation : The 5-Cl atom reduces the electron density of the thiazole ring. This destabilizes any potential carbocation character at the C4-methylene position, disfavoring
pathways.[1] Consequently, protocols must be optimized for concerted mechanisms . -
Chemoselectivity : The 5-Cl position is generally robust against Nucleophilic Aromatic Substitution (
) under mild conditions, allowing the "methanol" arm to be derivatized without affecting the halogen handle. This chlorine can later serve as a site for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1] -
Nitrogen Lone Pair Management : The thiazole nitrogen can act as a competitive nucleophile or base.[2] Acid scavengers or transient protection (protonation) are often necessary during activation steps (e.g., mesylation or chlorination).[2]
Reaction Pathways & Logic
The functionalization of (5-Chlorothiazol-4-yl)methanol typically follows two primary workflows:
-
Indirect Substitution : Activation of the alcohol to a halide or sulfonate ester, followed by displacement.[2]
-
Direct Substitution : Mitsunobu coupling for ether/amine formation.[1][2]
Pathway Diagram (Graphviz)
Figure 1: Strategic workflows for the nucleophilic substitution of (5-Chlorothiazol-4-yl)methanol. Blue arrows indicate activation steps; Green arrows indicate substitution; Red dashed arrow indicates direct Mitsunobu coupling.[1][2]
Detailed Experimental Protocols
Protocol A: Conversion to (4-(Chloromethyl)-5-chlorothiazole)
Objective : To create a highly reactive electrophile for subsequent amination or alkylation.[1] Caution : Chloromethyl thiazoles are potential vesicants and skin irritants.[1][2] Handle in a fume hood.
Reagents :
-
(5-Chlorothiazol-4-yl)methanol (1.0 eq)[1]
-
Thionyl Chloride (
) (1.5 eq) -
Dichloromethane (DCM) (anhydrous)
-
Catalytic DMF (1-2 drops)[1]
Step-by-Step Procedure :
-
Preparation : Dissolve 10 mmol of (5-Chlorothiazol-4-yl)methanol in 20 mL of anhydrous DCM in a round-bottom flask under
atmosphere. Cool to 0°C using an ice bath.[1][2] -
Activation : Add catalytic DMF (2 drops). This forms the Vilsmeier-Haack type intermediate, accelerating the reaction.
-
Addition : Add
(15 mmol) dropwise over 10 minutes. The solution may yellow slightly.[2] -
Reaction : Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).[2] The polar alcohol spot should disappear, replaced by a less polar chloride spot.
-
Work-up :
-
Storage : The resulting chloride is unstable over long periods.[2] Use immediately for the next step or store at -20°C under Argon.
Protocol B: Displacement with Secondary Amines
Objective : Synthesis of tertiary aminomethyl thiazoles.
Reagents :
-
(4-(Chloromethyl)-5-chlorothiazole) (from Protocol A) (1.0 eq)[1]
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.2 eq)
- (2.0 eq) or DIPEA (1.5 eq)
-
Acetonitrile (ACN) or DMF
Step-by-Step Procedure :
-
Setup : Suspend the crude chloride (1.0 eq) and
(2.0 eq) in ACN (0.2 M concentration). -
Nucleophile Addition : Add the secondary amine (1.2 eq) dropwise.[2]
-
Heating : Heat the mixture to 60°C for 4–6 hours.
-
Note: The 5-Cl group deactivates the ring, preventing side reactions, but the steric bulk at C4 requires mild heating for completion.
-
-
Work-up :
Protocol C: Direct Etherification via Mitsunobu Reaction
Objective : Synthesis of thiazolyl ethers without generating the unstable chloride intermediate.[2] Best for phenols or acidic alcohols.[1][2]
Reagents :
-
(5-Chlorothiazol-4-yl)methanol (1.0 eq)[1]
-
Phenol/Alcohol nucleophile (1.0 eq)
-
Triphenylphosphine (
) (1.2 eq) -
DIAD or DEAD (1.2 eq)
-
THF (anhydrous)
Step-by-Step Procedure :
-
Dissolution : Dissolve the thiazole alcohol, the nucleophile (phenol), and
in anhydrous THF at 0°C. -
Addition : Add DIAD dropwise over 15 minutes. Ensure the temperature remains <5°C to prevent side reactions.
-
Reaction : Stir at RT overnight (12–16 h).
-
Quench : Add a small amount of water or ethanol to quench excess reagent.[1][2]
-
Purification : The major challenge is removing triphenylphosphine oxide (
).[2] Use a silica column eluting with Hexanes/EtOAc (start non-polar to elute the product before the oxide).[2]
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Polymerization of chloride | Keep temperature low (0°C); avoid prolonged storage; use immediately.[1] |
| No Reaction (Protocol B) | Nucleophile too weak | Switch solvent to DMF or DMSO; increase temperature to 80°C; add KI (Finkelstein catalyst). |
| Ring Decomposition | Harsh basic conditions | The thiazole ring can open under strong basic conditions (e.g., NaOH/Heat).[2] Use mild bases like |
| Side Product: Elimination | Formation of exocyclic double bond | Unlikely for this scaffold (no |
Safety & Handling
-
Thiazole Toxicity : Many thiazole derivatives are biologically active.[1][2] Treat all intermediates as potential pharmacological agents.[1][2]
-
Vesicant Nature : Halomethyl thiazoles (Protocol A product) are alkylating agents.[2] They can cause severe skin burns and sensitization.[1][2] Double-glove and work in a fume hood.[1][2]
-
Waste Disposal : Quench all reaction mixtures containing
or alkyl halides with aqueous bicarbonate before disposal.[1][2]
References
-
General Thiazole Reactivity
-
Mitsunobu Reaction on Heterocycles
-
Compound Properties
-
S_NAr vs S_N2 in Chlorothiazoles
(Note: Specific literature on the exact (5-chloro-4-yl) isomer is limited compared to the 2-chloro isomer; protocols are adapted from standard heterocyclic methanol chemistry validated for similar electron-deficient systems.)[1]
Sources
Protecting group strategies for 5-chlorothiazole-4-methanol primary alcohol
Application Note: Strategic Protection of 5-Chlorothiazole-4-Methanol in Multi-Step Synthesis
Executive Summary
5-chlorothiazole-4-methanol represents a challenging scaffold in medicinal chemistry due to its amphoteric reactivity. The primary alcohol requires protection to survive subsequent transformations (e.g., C2-lithiation, oxidation, or coupling), yet the 5-chloro-thiazole core imposes strict limitations on the reagents used.
This guide details three validated protection strategies: Silylation (TBDMS) , Acylation (Pivaloylation) , and Acetalization (THP) . It prioritizes the preservation of the C5-chlorine substituent (susceptible to hydrogenolysis or
Chemical Context & Reactivity Analysis
Before selecting a protecting group, the unique electronic environment of the 5-chlorothiazole ring must be understood.
| Feature | Reactivity Implication | Protection Constraint |
| Primary Alcohol (C4-CH₂OH) | Nucleophilic; Acidic proton ( | Target for protection.[1][2][3][4][5][6][7] |
| Thiazole Nitrogen (N3) | Lewis basic; Can coordinate metals or buffer acids. | Avoid strong Lewis acids without buffering; N-coordination can retard silylation rates. |
| C5-Chlorine Substituent | Electron-withdrawing; Activates ring towards nucleophiles. | Risk: Susceptible to |
| C2-Proton | Acidic ( | Risk: Strong bases (n-BuLi, LDA) used for alcohol deprotonation may cause C2-lithiation or "scrambling." |
Decision Matrix: Selecting the Right Group
Use the following logic flow to determine the optimal strategy for your synthetic route.
Figure 1: Decision matrix for protecting group selection based on downstream reaction conditions.
Detailed Protocols
Strategy A: Silylation (TBDMS) – The "Gold Standard"
Best for: General synthesis where mild deprotection (Fluoride) is desired.
Mechanism: The thiazole nitrogen acts as a localized base/catalyst, but exogenous imidazole is required to drive the reaction. The bulky tert-butyldimethylsilyl (TBDMS) group prevents coordination of the thiazole nitrogen to Lewis acids in subsequent steps.
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) under Argon.
-
Reagents:
-
5-chlorothiazole-4-methanol (1.0 equiv, 10 mmol)
-
TBDMS-Cl (1.2 equiv, 12 mmol)
-
Imidazole (2.5 equiv, 25 mmol)
-
DMF (anhydrous, 0.5 M concentration)
-
-
Procedure:
-
Dissolve the alcohol in DMF and cool to 0°C.
-
Add Imidazole in one portion.
-
Add TBDMS-Cl portion-wise over 5 minutes.
-
Warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: TLC (Hexane:EtOAc 8:2). Product (
) is less polar than starting material.
-
-
Workup (Critical for Thiazoles):
-
Dilute with
(not DCM, to precipitate imidazole salts). -
Wash with saturated
(Avoid 1M HCl to prevent protonation of the thiazole ring). -
Wash with Water x 2, Brine x 1.
-
Dry over
, filter, and concentrate.
-
-
Deprotection: TBAF (1.1 equiv) in THF at 0°C for 1 hour.
Strategy B: Pivaloylation (Piv) – The Robust Alternative
Best for: Scale-up where crystallinity is needed, or if the molecule must survive acidic conditions.
Why Pivalate? Unlike Acetate (Ac), the Pivalate (Piv) group is sterically bulky. This prevents nucleophilic attack at the carbonyl by the thiazole nitrogen (intermolecularly) and suppresses hydrolysis during mild aqueous workups.
Protocol:
-
Reagents:
-
Substrate (1.0 equiv)
-
Pivaloyl Chloride (1.2 equiv)
-
Pyridine (3.0 equiv) or
/DMAP (cat.) -
DCM (0.2 M)
-
-
Procedure:
-
Dissolve substrate and Pyridine in DCM at 0°C.
-
Add Pivaloyl Chloride dropwise (exothermic).
-
Stir at RT for 2 hours.
-
-
Workup:
-
Quench with saturated
. -
Extract with DCM.
-
Purification: Often crystallizes from Hexane/Ether.
-
-
Deprotection:
-
Standard:
/ MeOH at RT.[1] -
Caution: Avoid heating with strong hydroxide (NaOH), as this may induce hydrolysis of the C5-Cl bond (
).
-
Strategy C: Tetrahydropyranyl (THP) Ether
Best for: Routes involving strong bases (e.g., C2-lithiation).
Protocol Nuance: Standard acid catalysis (
-
Reagents: Substrate (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv), PPTS (0.1 equiv), DCM.
-
Procedure: Stir at RT for 12 hours.
-
Deprotection: EtOH / PPTS (0.2 equiv) at
.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the TBDMS protection, highlighting the critical "Soft Acid" workup to preserve the thiazole ring.
Figure 2: Workflow for TBDMS protection emphasizing the buffered quench step.
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| Low Yield (Silylation) | Thiazole N sequestering TBDMS-Cl. | Increase TBDMS-Cl to 1.5 equiv; Ensure Imidazole is fresh and dry. |
| Loss of Cl (Dehalogenation) | Hydrogenolysis during deprotection. | Avoid Pd/C hydrogenation for benzyl ether removal. Use TBDMS or Acetate instead. |
| Ring Decomposition | Acidic hydrolysis of the ring. | During workup, keep pH > 4. The 5-chloro substituent destabilizes the ring toward acid opening compared to unsubstituted thiazoles. |
| C2-Scrambling | Lithiation at C2 during base treatment. | If using NaH/Alkyl Halide protection, switch to TBDMS/Imidazole (non-basic conditions). |
References
- Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for TBDMS/Piv conditions).
-
Protection of Alcohols . Master Organic Chemistry. Available at: [Link]
-
PubChem Compound Summary: 5-Chlorothiazole . National Library of Medicine. Available at: [Link]
-
Reactivity of Thiazole Derivatives . Journal of Organic Chemistry (Contextual reactivity of 4-hydroxymethyl thiazoles). Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. An efficient protocol for alcohol protection under solvent- and catalyst-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Reduction of Chlorothiazole Esters to Methanol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the reduction of chlorothiazole esters. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this important transformation.
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] The efficient synthesis of key intermediates, such as chlorothiazole methanols, is therefore a critical step in the drug development pipeline. This guide will focus on the common challenges encountered during the reduction of chlorothiazole esters and provide actionable solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and step-by-step guidance for resolution.
Problem 1: Low or No Conversion of the Starting Ester
You've set up your reaction, but analysis (TLC, LC-MS, GC-MS) shows a significant amount of unreacted starting material.
Possible Cause 1: Inactive or Insufficient Reducing Agent
-
Expertise & Experience: Hydride reducing agents like Lithium Aluminum Hydride (LAH) and Sodium Borohydride (NaBH₄) are highly sensitive to moisture and can degrade over time. NaBH₄, while generally slower for ester reduction, can be effective, but its reactivity is highly dependent on conditions.[3][4] LAH is a much more powerful reducing agent for esters but is also more hazardous.[5][6]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a freshly opened bottle of the reducing agent or one that has been stored under an inert atmosphere. If you suspect the reagent has degraded, test it on a simple, reliable substrate (e.g., reducing benzaldehyde to benzyl alcohol).
-
Increase Stoichiometry: For complete reduction of an ester to a primary alcohol, a minimum of two equivalents of hydride are mechanistically required.[7] In practice, an excess of the reducing agent is often necessary to drive the reaction to completion.[8]
-
For NaBH₄: A significant excess may be required, especially if the reaction is sluggish.[4]
-
For LiAlH₄: A smaller excess (e.g., 1.5-2 equivalents) is typically sufficient.
-
-
Consider a More Powerful Reducing Agent: If NaBH₄ is ineffective, switching to LiAlH₄ is a common strategy.[9] Lithium Borohydride (LiBH₄) is another option that is more reactive than NaBH₄ but generally less reactive than LiAlH₄.[5]
-
Possible Cause 2: Inappropriate Solvent or Temperature
-
Expertise & Experience: The choice of solvent is critical for both the solubility of the reactants and the reactivity of the reducing agent. Temperature plays a significant role in reaction kinetics; some reductions require heating, while others need to be cooled to control selectivity.
-
Troubleshooting Steps:
-
Solvent Selection:
-
For NaBH₄: Protic solvents like methanol or ethanol are commonly used and can activate the carbonyl group, but NaBH₄ will also react with the solvent over time, especially at higher temperatures.[3][10] A co-solvent like THF may be needed to dissolve the starting material.
-
For LiAlH₄: Anhydrous ethereal solvents like THF or diethyl ether are mandatory due to the high reactivity of LAH with protic solvents.
-
-
Temperature Adjustment:
-
With NaBH₄: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial.[11]
-
With LiAlH₄: These reactions are typically run at 0 °C to room temperature.
-
-
Possible Cause 3: Presence of an Electron-Withdrawing Group on the Thiazole Ring
-
Expertise & Experience: The electronic nature of the chlorothiazole ring can influence the reactivity of the ester. A strongly electron-withdrawing group can deactivate the ester towards nucleophilic attack by the hydride.
-
Troubleshooting Steps:
-
Employ a Stronger Reducing Agent: If you suspect electronic deactivation is the issue, using a more potent reducing agent like LiAlH₄ is the most direct solution.
-
Consider Additives for NaBH₄: The addition of Lewis acids like lithium chloride (LiCl) or calcium chloride (CaCl₂) can enhance the reducing power of NaBH₄.[12][13]
-
Problem 2: Formation of Aldehyde Intermediate as a Major Byproduct
You observe the formation of the desired alcohol, but also a significant amount of the corresponding aldehyde.
Possible Cause: Incomplete Reduction
-
Expertise & Experience: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate.[7][14] If the reaction is stopped prematurely or if an insufficient amount of reducing agent is used, the aldehyde may be isolated.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction closely by TLC or LC-MS. If you see the aldehyde intermediate forming and then slowly converting to the alcohol, simply extending the reaction time may be sufficient.
-
Increase Reducing Agent Stoichiometry: As mentioned previously, ensure you are using enough of the reducing agent to fully reduce both the ester and the intermediate aldehyde.
-
Consider a Milder Reducing Agent for Aldehyde Synthesis: If the aldehyde is the desired product, using a bulkier, less reactive reducing agent like Diisobutylaluminum Hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is the standard method for stopping the reduction at the aldehyde stage.[15][16][17][18]
-
Problem 3: Low Isolated Yield After Work-up and Purification
The reaction appears to have gone to completion, but the final yield of the purified alcohol is low.
Possible Cause 1: Product Loss During Aqueous Work-up
-
Expertise & Experience: The work-up procedure is critical for quenching the excess reducing agent and isolating the product. Improper work-up can lead to the formation of emulsions or the precipitation of metal salts that can trap the product.
-
Troubleshooting Steps:
-
Careful Quenching:
-
For LiAlH₄: A common and effective method is the Fieser work-up. Sequentially and cautiously add water, then 15% aqueous NaOH, then more water. This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.
-
For NaBH₄: Quenching is typically done by the addition of an acid (e.g., 1M HCl) until the evolution of hydrogen gas ceases.
-
-
Optimize Extraction: The desired chlorothiazole methanol may have some water solubility. Ensure you are using an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery.
-
Possible Cause 2: Degradation of the Product During Purification
-
Expertise & Experience: Thiazole derivatives can be sensitive to certain conditions.[19] The desired alcohol may be unstable on silica gel or may co-elute with impurities.
-
Troubleshooting Steps:
-
Alternative Purification Methods:
-
Crystallization: If the product is a solid, crystallization is often a superior method for purification, as it can be less harsh than chromatography and is more scalable.[20]
-
Distillation: For volatile products, distillation under reduced pressure can be effective.
-
-
Optimize Chromatography Conditions: If column chromatography is necessary, try different solvent systems or use a different stationary phase (e.g., alumina).
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the reduction of chlorothiazole esters?
The "best" reducing agent depends on several factors, including the specific substrate, the desired product (alcohol or aldehyde), and safety considerations.
| Reducing Agent | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Safer to handle, compatible with protic solvents. | Generally slow for ester reduction, may require heating or additives.[4] |
| Lithium Aluminum Hydride (LiAlH₄) | Powerful and efficient for ester reduction.[5][9] | Highly reactive with water and protic solvents, requires anhydrous conditions, can be hazardous.[6] |
| Lithium Borohydride (LiBH₄) | More reactive than NaBH₄, can selectively reduce esters in the presence of some other functional groups.[5][21] | More expensive than NaBH₄. |
| DIBAL-H | Can selectively reduce esters to aldehydes at low temperatures.[15][17] | Requires careful temperature control. |
Q2: How can I monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the starting material, product, and any intermediates or byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for analyzing volatile compounds.[22][23]
Q3: What are some common impurities I might see in my final product?
-
Unreacted Starting Material: Due to incomplete reaction.
-
Aldehyde Intermediate: As discussed in the troubleshooting section.
-
Over-reduction Products: If other reducible functional groups are present on the molecule.
-
Solvent Adducts: In some cases, the solvent or byproducts of the reducing agent can react with the product.
Q4: Can I reduce the carboxylic acid precursor directly?
While it is possible to reduce carboxylic acids directly to alcohols, this typically requires harsher conditions or different reagents, such as borane complexes (e.g., BH₃·THF).[24] It is often more efficient to first convert the carboxylic acid to an ester and then perform the reduction.[25]
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Chlorothiazole Ester with LiAlH₄
Warning: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred solution of the chlorothiazole ester (1.0 eq) in anhydrous THF (10 mL/mmol of ester) at 0 °C under an inert atmosphere, add LiAlH₄ (1.5-2.0 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench by the sequential addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH (X mL)
-
Water (3X mL)
-
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of celite, washing the filter cake with additional THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or crystallization.
Protocol 2: General Procedure for the Reduction of a Chlorothiazole Ester with NaBH₄
-
To a stirred solution of the chlorothiazole ester (1.0 eq) in a mixture of THF and methanol (e.g., 1:1 v/v, 10 mL/mmol of ester), add NaBH₄ (3.0-5.0 eq) portion-wise at room temperature.
-
Stir the reaction for 12-24 hours. Gentle heating (40-50 °C) may be required to drive the reaction to completion. Monitor by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until gas evolution ceases.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product for further purification.
Visualizations
Reaction Workflow
Caption: General workflow for the reduction of chlorothiazole esters.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
-
JoVE. (2025). Video: Esters to Alcohols: Hydride Reductions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Borohydride. Retrieved from [Link]
- Google Patents. (2004). CN1554648A - Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester.
-
Proprep. (n.d.). Explain the DIBAL-H reaction and its application in the selective reduction of esters to aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Diisobutylaluminum Hydride. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Reddit. (2016). How easy is the reduction of esters to alcohols? Retrieved from [Link]
-
OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]
-
Al-Abdullah, E. S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1716. [Link]
-
Reddit. (2024). How does NaBH4 reduce this ester? Retrieved from [Link]
-
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction Of Esters and Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Retrieved from [Link]
-
ResearchGate. (2016). At what temperature ester reduction with sodium borohydride is done? Retrieved from [Link]
-
YouTube. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). Retrieved from [Link]
-
PubMed. (2007). Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry. Retrieved from [Link]
-
MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved from [Link]
-
bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2017). Why some esters can be reduced by sodium borohydride? Retrieved from [Link]
-
YouTube. (2018). 87 CHM2210 Reduction of Esters to Yield Alcohols. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. Retrieved from [Link]
-
Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.7 Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2023). Reduction of esters to alcohols and iodides using aminodiborane (μ-NH2B2H5): scope and mechanistic investigations. Retrieved from [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Retrieved from [Link]
-
YouTube. (2020). Reduction of Esters With DIBAL-H. Retrieved from [Link]
-
UPM. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
Reddit. (n.d.). NaBH4 reduction of ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. Retrieved from [Link]
-
SlideShare. (n.d.). Reduction Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]
-
KNAUER. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
WordPress.com. (2007). NaBH4 Reduction of Esters | Lamentations on Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). HPLC Analysis of Sucrose Ester Analogs using Evaporative Light Scattering Detection. Retrieved from [Link]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. acs.org [acs.org]
- 22. Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
- 24. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 25. reddit.com [reddit.com]
Technical Guide: Optimizing Regioselectivity in 4,5-Disubstituted Thiazole Synthesis
This guide serves as a technical support center for researchers optimizing the regioselective synthesis of 4,5-disubstituted thiazoles. It moves beyond standard textbook definitions to address specific experimental bottlenecks in regiocontrol.
Content Type: Technical Support & Troubleshooting Audience: Medicinal Chemists, Process Chemists Version: 2.1 (Current Standards)
Executive Summary & Decision Matrix
The synthesis of 4,5-disubstituted thiazoles is historically challenging due to the inherent electronic bias of the thiazole ring.
-
The Problem: Classical Hantzsch synthesis heavily favors 2,4-substitution. The C2 position is the most acidic (pKₐ ~29), while C5 is the most nucleophilic. Accessing the 4,5-pattern without touching C2 requires suppressing these natural reactivities.
-
The Solution: We categorize the approach into three workflows: De Novo Cyclization (for building the core), C-H Activation (for late-stage functionalization), and Rearrangement (for correcting regiochemistry).
Workflow Decision Tree
Use this diagram to select the correct experimental module based on your starting materials.
Caption: Strategic selection of synthetic routes based on target substitution patterns.
Module 1: De Novo Synthesis (The "Click" Approach)
Primary Method: Base-Induced Cyclization of Active Methylene Isocyanides (TosMIC).
This method is superior to Hantzsch synthesis for 4,5-disubstituted targets because it inherently places the activating group of the isocyanide at C4 and the sulfur electrophile at C5, leaving C2 unsubstituted.
Troubleshooting & FAQs
Q: I am getting low yields with TosMIC and my dithiocarboxylate. What is the critical parameter? A: The base/solvent system is the switch.
-
Standard: NaH in DMF is the gold standard for this reaction.
-
Issue: If using weak bases (K₂CO₃) or protic solvents, the intermediate anion is quenched too early.
-
Fix: Ensure anhydrous DMF and use 2.0 equivalents of NaH. The reaction proceeds via a [3+2] cycloaddition followed by elimination of sulfinic acid (if using standard TosMIC) or retention of the group if using specific derivatives.
Q: Can I install an aryl group at C4 instead of a Tosyl group? A: Yes, but you must change the isocyanide.
-
Protocol: Use Ethyl isocyanoacetate instead of TosMIC to install a C4-Ester.
-
Protocol: Use Arylmethyl isocyanides to install a C4-Aryl group. Note that arylmethyl isocyanides are less acidic than TosMIC, so they may require stronger bases (e.g., KOtBu) or activation of the dithiocarboxylate.
Q: My product is contaminated with a regioisomer. How do I purify? A: In this specific cyclization, regioisomers are rare because the bond formation is driven by the polarity of the isocyanide (C-nucleophile) attacking the C=S (C-electrophile). If you see impurities, they are likely dimers of the isocyanide or hydrolysis products, not thiazole regioisomers. Check your LCMS for M+H of the starting isocyanide dimer.
Module 2: Regiodivergent C-H Activation
Primary Method: Pd-Catalyzed Direct Arylation.[1]
Modern optimization relies on "switching" the mechanism between CMD (Concerted Metallation-Deprotonation) and SEAr (Electrophilic Aromatic Substitution) to target C2 vs. C5.
Mechanism of Selectivity
-
C2-Selectivity (CMD Pathway): Controlled by acidity. C2 is the most acidic proton. High temperatures and carbonate/pivalate bases favor this.
-
C5-Selectivity (SEAr Pathway): Controlled by nucleophilicity. C5 is the most electron-rich position. Electrophilic Pd(II) species attack here if C2-metallation is suppressed or if the ligand creates steric bulk around C2.
Experimental Protocol: C5-Selective Arylation
Target: Installing an aryl group at C5 while leaving C2 open.
Reagents:
-
Catalyst: Pd(OAc)₂ (5 mol%)[2]
-
Ligand: 1,10-Phenanthroline (Bphen) or P(2-furyl)₃. Note: Bphen is crucial for C5 selectivity.
-
Base: K₃PO₄ (2.0 equiv). Avoid NaOtBu, which promotes C2 arylation.
-
Solvent: DMA or DMF (Polar aprotic solvents stabilize the cationic Pd intermediate favored in SEAr).[3]
Step-by-Step Workflow:
-
Charge: In a glovebox, add Pd(OAc)₂ (5 mol%), Bphen (10 mol%), and K₃PO₄ (2.0 equiv) to a reaction vial.
-
Solubilize: Add the thiazole substrate (1.0 equiv) and Aryl Iodide (1.5 equiv) in anhydrous DMA (0.2 M).
-
Heat: Seal and heat to 110–130 °C for 12 hours.
-
Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMA.
-
Validation:
-
¹H NMR Check: Look for the disappearance of the C5 proton (typically a doublet or singlet around 7.5-8.0 ppm depending on C4 sub).
-
Regio-check: The C2 proton (very deshielded, >8.5 ppm) should remain intact.
-
Troubleshooting Table: C-H Activation
| Symptom | Diagnosis | Corrective Action |
| C2 Arylation observed | Mechanism slipped to CMD. | Switch base from Carbonate/Alkoxide to K₃PO₄ or CsF . Switch ligand to Bphen (steric/electronic control). |
| Low Conversion | Catalyst poisoning by Sulfur. | Increase Pd loading to 10 mol%. Ensure Aryl Iodide is used (Bromides are sluggish at C5 without activation). |
| Bis-arylation (C2 & C5) | High reactivity of C2. | Lower temperature to 100 °C. Block C2 with a transient silyl group (TMS) if selectivity is impossible, then deprotect with TBAF. |
Module 3: The Halogen Dance (Rearrangement)
Primary Method: Base-Induced Translocation.[4]
This is a high-level technique to move a halogen from the "easy" C2 position to the "difficult" C5 position, or to functionalize C4.
The Concept: Upon treatment with a hindered base (LDA/LiHMDS), a 2-bromo-thiazole does not simply lithiate at C5. The bromine atom "dances" to the thermodynamically more stable position to allow the lithium to occupy the most acidic site (C2), which is adjacent to the sulfur.
Scenario: You have 2-bromothiazole but need 5-bromothiazole (or 5-functionalized).
Protocol:
-
Cool: Dissolve 2-bromothiazole in THF at -78 °C .
-
Lithiate: Add LDA (1.1 equiv) dropwise.
-
Quench:
-
Add Methanol/Water -> Product: 5-bromothiazole .
-
Add Electrophile (E+) -> Product: 2-E-5-bromothiazole .
-
Warning: This reaction is extremely temperature-sensitive. If you warm up before quenching, the species may decompose or polymerize (ring opening).
Visualizing the Regiodivergency
The following diagram illustrates the mechanistic bifurcation in Pd-catalyzed arylation, a critical concept for optimizing your reaction conditions.
Caption: Divergent reaction pathways controlled by Ligand/Base selection.
References
-
Regioselective Synthesis via TosMIC: Lingaraju, G. S., et al. "An Easy Access to 4,5-Disubstituted Thiazoles via Base-Induced Click Reaction of Active Methylene Isocyanides with Methyl Dithiocarboxylates." Synthesis, 2012. Link
-
C5-Selective Arylation: Zu, B., et al. "Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions." Organic Letters, 2013. Link
-
Regiodivergent C-H Activation: Thakur, P. P., & Patil, M. "Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles." The Journal of Organic Chemistry, 2025. Link
-
Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions on Thiazoles." Journal of Organic Chemistry, 2004.[6][10] Link
-
General Thiazole Review: "Synthesis of Thiazoles - Organic Chemistry Portal." Link
Sources
- 1. Reigoselective arylation of thiazole derivatives at 5-position via Pd catalysis under ligand-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole [jstage.jst.go.jp]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 7. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling hygroscopic nature of thiazole methanol derivatives
Technical Support Center: Thiazole Methanol Derivatives
Introduction: The Inherent Challenge of Thiazole Methanol Derivatives
Thiazole derivatives are a cornerstone in medicinal chemistry, valued for their wide range of pharmacological activities.[1][2] The introduction of a methanol moiety (-CH₂OH) to the thiazole scaffold, while often crucial for modulating solubility and creating key binding interactions, introduces a significant experimental challenge: hygroscopicity .
Hygroscopicity is the tendency of a solid to absorb or adsorb moisture from the surrounding environment.[3] For thiazole methanol derivatives, this is primarily driven by the polar nature of the thiazole ring's nitrogen and sulfur atoms, and critically, the hydroxyl group of the methanol substituent. These sites readily form hydrogen bonds with atmospheric water, leading to a cascade of potential issues. Absorbed moisture can alter the compound's physicochemical properties, leading to difficulties in handling, instability, and compromised bioavailability.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework and practical, field-proven protocols to mitigate the challenges associated with the hygroscopic nature of these valuable compounds.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses common issues encountered during the handling and experimentation of hygroscopic thiazole methanol derivatives.
Question 1: My measured weight for the compound keeps fluctuating, and I'm getting inconsistent analytical results. What's happening?
Answer: This is a classic sign of rapid moisture uptake during weighing. As the compound is exposed to ambient air on the balance, it continuously absorbs water, causing its mass to increase. This leads to inaccurate measurements and subsequently incorrect concentrations for your solutions, impacting everything from reaction stoichiometry to dose-response curves.
-
Causality: The rate of moisture absorption is governed by the difference in water vapor pressure between the atmosphere and the solid's surface.[3] Highly hygroscopic materials will draw in moisture rapidly until equilibrium is reached.
-
Immediate Solution: Minimize exposure time. Have all vials, spatulas, and solvents prepared before opening the primary container. Work quickly and decisively.[5] For the most accurate results, you must employ a controlled environment or a specialized weighing technique.
-
Best Practice:
-
Use a Low-Humidity Environment: The gold standard is to perform weighing inside a glove box purged with an inert gas (e.g., Nitrogen or Argon) where the relative humidity (RH) is <10%. If a glove box is unavailable, a balance with a draft shield in a room with controlled, low humidity is a viable alternative.[6]
-
Adopt the "Weighing by Difference" Technique: This method avoids exposing the compound directly to the atmosphere on an open balance pan. A detailed protocol for this is provided in the "Experimental Protocols" section.[6]
-
Question 2: My reaction yield is significantly lower than expected, or the reaction failed entirely. Could hygroscopicity be the cause?
Answer: Absolutely. Water is not an inert spectator in most organic reactions. For many syntheses involving thiazole methanol derivatives, particularly those using water-sensitive reagents like organometallics (e.g., Grignard reagents, organolithiums), acid chlorides, or certain coupling catalysts, the presence of absorbed moisture can be catastrophic.
-
Mechanism of Failure:
-
Reagent Quenching: Water will react with and destroy highly reactive reagents. For example, one equivalent of water will consume two equivalents of a Grignard reagent.
-
Side Reactions: Water can promote hydrolysis of starting materials or products, leading to unwanted byproducts.[3]
-
Catalyst Deactivation: Many transition metal catalysts used in cross-coupling reactions are sensitive to moisture and can be deactivated, halting the catalytic cycle.
-
-
Troubleshooting & Prevention:
-
Dry Your Compound: If you suspect your starting material has absorbed moisture (e.g., it appears clumpy or "wet"), it must be dried before use.[6] The preferred method is drying under vacuum at a gentle temperature to avoid thermal decomposition. Refer to the compound's Safety Data Sheet (SDS) for thermal stability information.
-
Use Anhydrous Solvents & Reagents: Ensure all solvents are rigorously dried using a solvent purification system or by distillation over an appropriate drying agent.[7] Use freshly opened or properly stored anhydrous reagents.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like nitrogen or argon using standard Schlenk line or glove box techniques.[7]
-
Question 3: The physical appearance of my compound has changed during storage. It started as a fine powder and is now a clumpy or semi-solid mass. Is it still usable?
Answer: This phenomenon, often progressing from simple hygroscopicity to deliquescence (where the solid dissolves in the absorbed water), indicates significant moisture uptake due to improper storage.[4] The usability of the compound depends on its chemical stability in the presence of water.
-
Chemical Impact: The presence of water can initiate degradation pathways such as hydrolysis, which forms impurities and reduces the active ingredient's purity.[3] This is a critical concern in drug development, as impurities can affect safety and efficacy.
-
Physical Impact: The change in physical state (e.g., caking, clumping) creates significant handling challenges, making accurate weighing and dispensing nearly impossible.[8]
-
Recommended Action Plan:
-
Analytical Re-characterization: Do not assume the compound is still pure. You must re-analyze the material to determine its purity (e.g., via HPLC or LC-MS) and water content (via Karl Fischer titration).
-
Drying Procedure: If the compound is chemically stable, you can attempt to dry it under high vacuum.[9] However, be aware that physical form changes, such as a change in crystal polymorph, may occur.
-
Prevention is Key: For long-term storage, a multi-barrier approach is essential. See the workflow diagram below for a decision-making process on storage.
-
Visual Workflow: Decision Logic for Handling & Storage
This workflow guides the user through the process of selecting the appropriate handling and storage strategy for thiazole methanol derivatives.
Caption: Decision workflow for handling and storage.
Experimental Protocols
Protocol 1: Accurate Weighing via the "Weighing by Difference" Technique
This protocol minimizes atmospheric exposure and provides highly accurate measurements for hygroscopic solids.
Materials:
-
Hygroscopic thiazole methanol derivative in its primary container (e.g., screw-cap vial)
-
Spatula (dry and clean)
-
Receiving vessel (e.g., reaction flask with a septum)
-
Analytical balance (4-decimal places)
Procedure:
-
Place the sealed primary container with the compound onto the analytical balance and record the initial mass (M1).
-
Remove the container from the balance.
-
Working quickly, uncap the container and transfer an approximate amount of the solid to your receiving vessel using the spatula.
-
Immediately and tightly reseal the primary container.
-
Place the sealed primary container back onto the same analytical balance and record the final mass (M2).
-
The exact mass of the compound transferred (M_transferred) is the difference between the initial and final weights: M_transferred = M1 - M2 .
Causality: By only weighing the sealed container, the compound itself is never exposed to the atmosphere while on the balance pan, eliminating weight fluctuations due to moisture absorption.[6]
Protocol 2: Determination of Water Content by Volumetric Karl Fischer (KF) Titration
This is the standard method for accurately quantifying water content in a solid sample.
Principle: The Karl Fischer reaction is a coulometric or volumetric titration based on the oxidation of sulfur dioxide by iodine in the presence of water. The amount of iodine consumed is directly proportional to the amount of water present.
Procedure:
-
System Preparation: Start the KF titrator and allow the titration cell to stabilize at a low drift rate (e.g., <10 µ g/min ). This ensures the solvent in the cell is anhydrous.
-
Titer Determination: Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard) to the cell. Perform the titration. The titer of the KF reagent (in mg H₂O/mL) is calculated. Repeat 2-3 times for an average value.
-
Sample Analysis: a. Accurately weigh a sample of the thiazole methanol derivative (typically 50-100 mg). b. Quickly introduce the sample into the KF titration cell. c. Titrate the sample until the endpoint is reached. d. The instrument software will use the volume of titrant consumed and the predetermined titer to calculate the percentage of water in the sample.
-
Self-Validation: Run a standard check after every 5-10 samples to ensure the titer has not changed and the system is performing correctly.
Data Presentation: Storage Recommendations
The following table provides general storage guidelines. The specific classification for a novel derivative should be determined experimentally via Dynamic Vapor Sorption (DVS) analysis.
| Hygroscopicity Class | Water Uptake (at 25°C/80% RH) | Recommended Storage Conditions |
| Slightly Hygroscopic | < 2% w/w | Store in a tightly sealed container.[5] |
| Hygroscopic | ≥ 2% and < 15% w/w | Store in an airtight container.[5] Use of a desiccator is recommended.[8] |
| Very Hygroscopic | ≥ 15% w/w | Store in an airtight container, under inert gas if reactive. A desiccator is mandatory.[8] Consider secondary packaging with desiccant pouches.[10] |
| Deliquescent | Sufficient to form a liquid | Must be stored in a hermetically sealed container under inert gas. Handling must be done in a glove box. |
Table adapted from European Pharmacopoeia standards and general best practices.[4]
Frequently Asked Questions (FAQs)
-
Q: Can I just add a desiccant packet to the main bottle?
-
Q: My lab has very high humidity. Is a standard desiccator enough?
-
A: In environments with consistently high humidity (>60% RH), a standard desiccator may not be sufficient, as the desiccant will saturate quickly and the chamber is exposed to air every time it's opened.[8] For critical materials, consider a vacuum desiccator or a nitrogen-purged desiccator cabinet for superior protection.
-
-
Q: Can I store my hygroscopic compound as a stock solution instead of a solid?
-
A: This is a viable strategy, provided the compound is stable in the chosen solvent. You would prepare a concentrated stock solution in a validated anhydrous solvent under an inert atmosphere. This avoids repeated weighing of the solid. However, you must perform stability studies to determine the shelf-life of the solution under the chosen storage conditions (e.g., 4°C, -20°C).
-
Visual Aid: Troubleshooting Experimental Failures
This diagram links common experimental problems to their root cause related to hygroscopicity and points to the appropriate solution.
Caption: Problem, cause, and solution map.
References
-
TutorChase. How do you handle hygroscopic solutes in the lab?. Available from: [Link]
-
Ansari, A., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Future Journal of Pharmaceutical Sciences. Available from: [Link]
-
PerMix. (2025). Mixing & Drying Hygroscopic Materials. Available from: [Link]
-
Alltracon. (2024). Properly Storing Hazardous Chemicals in Your Facility. Available from: [Link]
-
Aziz, M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available from: [Link]
-
Ngan, L. H., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available from: [Link]
-
Sathali, A. A. H., & Sangeetha, T. (2012). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available from: [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available from: [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Available from: [Link]
- Google Patents. (2009). System and method for processing hygroscopic materials.
-
Bhati, S. K., & Kumar, A. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]
-
Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. tutorchase.com [tutorchase.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pharmainfo.in [pharmainfo.in]
- 9. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
MS fragmentation pattern analysis of 5-chlorothiazole-4-methanol
Strategies for Ionization, Fragmentation, and Structural Validation
Executive Summary
The accurate characterization of 5-chlorothiazole-4-methanol (C₄H₄ClNOS, MW ~149.5 Da) is a critical quality control step in the synthesis of neonicotinoid agrochemicals and antiretroviral intermediates. Its structural integrity—specifically the positioning of the chlorine atom relative to the hydroxymethyl group—defines its reactivity and biological potency.
This guide objectively compares the two dominant mass spectrometry workflows—Electron Impact (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS/MS —providing mechanistic insights into their fragmentation patterns.[1] While EI provides a structural "fingerprint" suitable for library matching, ESI-MS/MS is the superior choice for trace quantification and biological matrix analysis due to its soft ionization and compatibility with aqueous mobile phases.
Part 1: Comparative Analysis of Ionization Strategies
The choice between EI and ESI is dictated by the analytical goal: Identification vs. Quantification .
| Feature | Method A: GC-MS (Electron Impact) | Method B: LC-MS/MS (Electrospray) |
| Ionization Energy | Hard (70 eV).[1][2] High internal energy transfer.[1] | Soft (Thermal/Voltage).[1] Low internal energy.[1] |
| Dominant Species | Fragment ions.[1][3][4][5][6] Molecular ion ( | Protonated molecule ( |
| Key Advantage | Fingerprinting: Rich fragmentation pattern allows for isomer differentiation (e.g., distinguishing 5-chloro from 2-chloro isomers).[1] | Sensitivity: Ideal for trace impurity analysis and pharmacokinetic studies in plasma/urine.[1] |
| Limit of Detection | ~10–100 pg (SIM mode).[1] | < 1 pg (MRM mode). |
| Matrix Tolerance | Low (Requires extraction/derivatization).[1] | High (Dilute-and-shoot compatible).[1] |
Decision Matrix for Method Selection
The following decision tree outlines the logical flow for selecting the appropriate MS technique based on sample type and data requirements.
Figure 1: Decision matrix for selecting ionization modes. Blue nodes represent decision points; Green/Red nodes represent the optimal instrument choice.
Part 2: Deep Dive – Fragmentation Mechanisms
Understanding the specific fragmentation pathways of 5-chlorothiazole-4-methanol is essential for validating the compound's identity.[1] The presence of Chlorine (Cl) and the hydroxymethyl group (-CH₂OH) dictates the mass spectrum.
1. The Chlorine Isotope Signature
Before analyzing fragments, validate the parent ion. Chlorine possesses two stable isotopes,
-
Observation: The molecular ion cluster will show a characteristic 3:1 intensity ratio between
149 and 151 (for EI) or 150 and 152 (for ESI).[1] -
Validation: If this ratio is absent, the molecule is not chlorinated.
2. Primary Fragmentation Pathways (EI Mode)
In Electron Impact (70 eV), the radical cation (
-
Pathway A:
-Cleavage (Loss of CH₂OH) [1][4] -
Pathway B: Dechlorination [1]
-
Pathway C: Ring Cleavage (HCN Loss) [1]
-
Mechanism: Thiazoles are prone to losing Hydrogen Cyanide (HCN) or Acetonitrile (CH₃CN) depending on substitution.[1]
-
Transition:
118 91 (Loss of 27 Da).
-
3. Fragmentation Topology Diagram
The following diagram illustrates the mechanistic breakdown of the molecule.
Figure 2: Mechanistic fragmentation pathway for 5-chlorothiazole-4-methanol under Electron Impact (EI) conditions.
Part 3: Experimental Protocol (LC-MS/MS)
For researchers requiring high-sensitivity quantitation (e.g., pharmacokinetic studies), the following ESI protocol is recommended. This method minimizes thermal degradation observed in GC-MS.[1]
1. Sample Preparation
-
Stock Solution: Dissolve 1 mg of 5-chlorothiazole-4-methanol in 1 mL of Methanol (HPLC grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.[1]
-
Note: Formic acid promotes protonation (
) in positive mode.[1]
-
2. Instrument Parameters (Standardized)
-
Ionization: ESI Positive Mode (
).[1] -
Capillary Voltage: 3.5 kV.[1]
-
Source Temperature: 350°C (Ensure complete desolvation of the alcohol).
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile -OH group).
3. MRM Transitions (Quantitation)
Use Multiple Reaction Monitoring (MRM) for maximum selectivity.
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) | Purpose |
| 150.0 ( | 118.0 | 15 | 100 | Quantifier (Loss of CH₂OH) |
| 150.0 ( | 91.0 | 25 | 100 | Qualifier (Ring Cleavage) |
| 152.0 ( | 120.0 | 15 | 100 | Isotope Confirmation |
Self-Validating Step: Calculate the ratio of the 150
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 5-Chloro-2-methyl-3(2H)-isothiazolone (Analogous Thiazole Fragmentation).[1][8] National Institute of Standards and Technology.[1] [Link][1]
-
PubChem. (2024).[1] Compound Summary: 5-(Hydroxymethyl)thiazole (Structural Analog).[1] National Center for Biotechnology Information.[1] [Link][1]
-
Chemistry LibreTexts. (2024). Mass Spectrometry of Common Functional Groups: Alcohols and Heterocycles.[1][Link]
-
ResearchGate. (2012).[1][9] Differentiation between Electron Impact Ionization (EI) and Electrospray Ionization (ESI).[1][2][6][9][Link]
Sources
- 1. 5-Thiazolylmethanol | C4H5NOS | CID 2763216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. article.sapub.org [article.sapub.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Chloro-2-methyl-3(2H)-isothiazolone [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Hydroxymethyl and 5-Hydroxymethyl Chlorothiazoles: A Guide for Medicinal Chemists
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological potential of 4-hydroxymethyl and 5-hydroxymethyl substituted chlorothiazoles. In the ever-evolving landscape of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[1][2] The precise positioning of substituents on this heterocyclic core can profoundly influence its biological profile. This document delves into the nuanced differences that can be anticipated between the 4- and 5-hydroxymethyl isomers of chlorothiazoles, offering insights into their synthesis, potential biological activities, and the underlying structure-activity relationships.
I. Synthetic Pathways: Accessing the Isomeric Scaffolds
The synthesis of hydroxymethyl chlorothiazoles can be approached through various established methods for thiazole ring formation, followed by or incorporating the introduction of the chloro and hydroxymethyl functionalities. The Hantzsch thiazole synthesis is a foundational method for constructing the thiazole ring.[3]
Synthesis of the Chlorothiazole Core
The introduction of a chlorine atom at the 2-position of the thiazole ring is a common structural motif in many biologically active thiazole derivatives. This can be achieved through several synthetic strategies, often involving the use of a chlorinating agent on a suitable thiazole precursor. For instance, 2-aminothiazole derivatives can be converted to their 2-chloro counterparts via Sandmeyer-type reactions.
Positional Isomerism: Introducing the Hydroxymethyl Group
The key distinction between the two molecules of interest lies in the placement of the hydroxymethyl (-CH₂OH) group, either at the C4 or C5 position of the thiazole ring.
5-Hydroxymethyl-2-chlorothiazole: The synthesis of the 5-substituted isomer often starts from 2-chloro-5-chloromethylthiazole.[4][5][6][7][8][9] This precursor can be synthesized from readily available starting materials like 1,3-dichloropropene.[9] The chloromethyl group at the 5-position can then be converted to the hydroxymethyl group through nucleophilic substitution, for example, by reaction with a formate salt followed by hydrolysis.[9]
4-Hydroxymethyl-2-chlorothiazole: The synthesis of the 4-substituted isomer can be envisioned through a multi-step sequence. One potential route involves the Hantzsch thiazole synthesis using a starting material that already contains a protected hydroxyl group or a precursor to the hydroxymethyl group at the appropriate position.[3] For example, a 1,3-dicarbonyl compound bearing a protected hydroxymethyl group could be reacted with a thiourea and a chlorinating agent. Alternatively, a 4-carboxy or 4-formyl-2-chlorothiazole could be reduced to the corresponding 4-hydroxymethyl derivative.[3] The synthesis of 2-cyclopropyl-4-chloromethyl thiazole hydrochloride from 2-cyclopropyl-4-hydroxymethylthiazole has been documented, indicating that the reverse reaction (hydrolysis of the chloromethyl group) is a feasible strategy.[10]
II. Comparative Biological Activity: A Predictive Outlook
Thiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[1][11][12] The nature and position of substituents on the thiazole ring play a crucial role in modulating this activity.[13]
Potential Antimicrobial and Antifungal Activity
Thiazole-containing compounds have been extensively investigated for their antimicrobial and antifungal properties.[11][14][15][16][17][18] The mechanism of action for some azole antifungals involves the inhibition of cytochrome P450 enzymes essential for ergosterol biosynthesis in fungal cell membranes.[17]
It is plausible that both 4-hydroxymethyl and 5-hydroxymethyl chlorothiazoles could exhibit some degree of antimicrobial or antifungal activity. The presence of the chlorine atom at the 2-position is a common feature in many bioactive thiazoles and may contribute to this activity.
Influence of the Hydroxymethyl Group Position: The position of the hydroxymethyl group could influence the molecule's interaction with biological targets.
-
Steric Hindrance: A hydroxymethyl group at the 4-position might exert different steric effects compared to one at the 5-position, potentially influencing binding to target enzymes or receptors.
-
Electronic Effects: The position of this electron-withdrawing group can subtly alter the electron density distribution within the thiazole ring, which could impact its reactivity and interactions with biological macromolecules.
-
Hydrogen Bonding: The hydroxyl moiety can act as a hydrogen bond donor and acceptor. The spatial orientation of this group, dictated by its position on the ring, will determine its ability to form crucial hydrogen bonds within a biological target's active site.
Based on general SAR principles for heterocyclic compounds, it is conceivable that the 5-hydroxymethyl isomer might exhibit different potency or a different spectrum of activity compared to the 4-hydroxymethyl isomer. However, without direct experimental data, this remains speculative.
Potential Cytotoxic Activity
Many thiazole derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[19][20] The underlying mechanisms can be diverse, including the inhibition of kinases, disruption of microtubule dynamics, or induction of apoptosis.
The cytotoxic potential of 4-hydroxymethyl and 5-hydroxymethyl chlorothiazoles would likely be influenced by factors similar to those affecting their antimicrobial activity, namely steric and electronic effects, and their ability to form specific interactions with anticancer targets. The differential positioning of the hydroxymethyl group could lead to variations in their cytotoxic profiles and potencies.
III. Structure-Activity Relationship (SAR) Insights
While a direct SAR comparison of these two specific isomers is not available, we can draw insights from broader SAR studies on substituted thiazoles. For many classes of biologically active thiazoles, the nature and position of substituents at the C4 and C5 positions have been shown to be critical for activity. For instance, in a series of 2-aminothiazole derivatives, the substitution pattern on the thiazole ring was found to be a key determinant of their antimycobacterial and antiplasmodial activities.
It is reasonable to hypothesize that the distinct electronic and steric environments of the 4- and 5-positions of the chlorothiazole ring would lead to different biological outcomes upon substitution with a hydroxymethyl group. Further derivatization of the hydroxyl group, for example, through esterification or etherification, could also lead to significant changes in activity and pharmacokinetic properties, and these effects would likely be position-dependent.
IV. Experimental Protocols
To definitively assess the comparative biological activity of 4-hydroxymethyl and 5-hydroxymethyl chlorothiazoles, a series of standardized in vitro assays would be required.
General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Compounds: Dissolve 4-hydroxymethyl-2-chlorothiazole and 5-hydroxymethyl-2-chlorothiazole in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Bacterial/Fungal Strains: Utilize a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in appropriate growth medium.
-
Inoculation: Add a standardized suspension of the microbial cells to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Controls: Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 4-hydroxymethyl and 5-hydroxymethyl chlorothiazole isomers for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
V. Data Presentation
A direct comparison of the biological activity of the two isomers would be best represented in a tabular format.
Table 1: Hypothetical Comparative Biological Activity Data
| Compound | Target Organism/Cell Line | MIC (µg/mL) | IC50 (µM) |
| 4-Hydroxymethyl-2-chlorothiazole | S. aureus | Data not available | |
| E. coli | Data not available | ||
| C. albicans | Data not available | ||
| MCF-7 (Breast Cancer) | Data not available | ||
| A549 (Lung Cancer) | Data not available | ||
| 5-Hydroxymethyl-2-chlorothiazole | S. aureus | Data not available | |
| E. coli | Data not available | ||
| C. albicans | Data not available | ||
| MCF-7 (Breast Cancer) | Data not available | ||
| A549 (Lung Cancer) | Data not available | ||
| Control Drug (e.g., Ciprofloxacin/Doxorubicin) | S. aureus | Known value | |
| MCF-7 (Breast Cancer) | Known value |
Note: This table is a template to be populated with experimental data. Currently, no direct comparative data has been identified in the public literature.
VI. Visualizations
Logical Flow of Comparative Analysis
Caption: Workflow for the synthesis and comparative biological evaluation of hydroxymethyl chlorothiazole isomers.
VII. Conclusion and Future Directions
This guide highlights the need for direct experimental investigation to elucidate these differences. The synthesis of both isomers and their subsequent evaluation in a battery of standardized antimicrobial, antifungal, and cytotoxicity assays would provide invaluable data for the drug discovery community. Such studies would not only clarify the specific potential of these two compounds but also contribute to a more profound understanding of the structure-activity relationships governing the biological activities of substituted thiazoles, thereby guiding the rational design of future therapeutic agents.
VIII. References
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PubMed. Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. Available from: [Link]
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Eureka | Patsnap. Method for preparing 2-chlorine-5 chloromethyl thiazole. Available from: [Link]
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Chem-Impex. 2-Chloro-4-methyl-thiazole. Available from: [Link]
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Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Available from:
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Google Patents. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole. Available from:
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PubMed Central. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Available from: [Link]
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Google Patents. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. Available from:
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MDPI. Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Available from: [Link]
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National Institutes of Health. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Available from: [Link]
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PubMed. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Available from: [Link]
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ResearchGate. Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Available from: [Link]
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EBSCO. Thiazole antifungals | Agriculture and Agribusiness | Research Starters. Available from: [Link]
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ResearchGate. Antibacterial Activity of a Biocide (5-Chloro-2-Methyl-4-Isothiazolin-3-One; CMI) in Biofilm. Available from: [Link]
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PubChem. 2-Chloro-4-methylthiazole. Available from: [Link]
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Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Available from: [Link]
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PubMed Central. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Available from: [Link]
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PubMed Central. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]
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PubMed Central. Trichothiazole A, a dichlorinated polyketide containing an embedded thiazole isolated from Trichodesmium blooms. Available from: [Link]
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IJRPR. A Review On Chemistry And Antimicrobial Activity Of Thiazole. Available from: [Link]
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PubChem. 2-Chloro-5-(chloromethyl)thiazole. Available from: [Link]
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ScienceDirect. RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
